3,4-Difluoro-5-hydroxybenzoic acid

Vue d'ensemble

Description

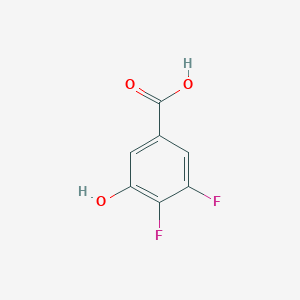

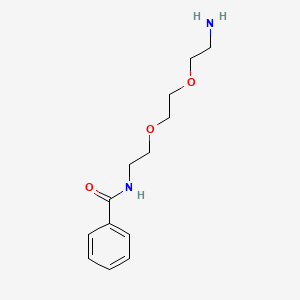

3,4-Difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It is a derivative of benzoic acid, which has two fluorine atoms and one hydroxyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid consists of a benzene ring with two fluorine atoms, one hydroxyl group, and one carboxyl group . The exact 3D structure may be viewed using specific software .Applications De Recherche Scientifique

Synthesis of Antimicrobial Drugs

3,4-Difluoro-5-hydroxybenzoic acid is utilized in the synthesis of key intermediates for antimicrobial drugs. A study demonstrated a practical synthesis pathway for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a significant component in preparing 3-quinolinecarboxylic acid drugs used for their antimicrobial properties. This process involves multiple steps such as nitration, esterification, and reduction, achieving a 70% overall yield. The structures of the synthesized compounds were confirmed using various spectroscopy methods, highlighting the compound's role in drug development (Zhang et al., 2020).

Enzymatic Studies and Catalysis

In enzymatic research, 3,4-Difluoro-5-hydroxybenzoic acid has been instrumental in studying the regiospecificity of hydroxylation by enzymes. For instance, a study using 19F NMR explored the hydroxylation of tetrafluoro-4-hydroxybenzoate by p-hydroxybenzoate hydroxylase, revealing insights into the enzymatic mechanism involving sequential oxygenation and dehalogenation steps. This research provides an understanding of the enzyme's catalytic efficiency and its interactions with substrates, demonstrating the compound's utility in biochemical studies (van der Bolt et al., 1997).

Corrosion Inhibition

3,4-Difluoro-5-hydroxybenzoic acid derivatives, like 3-Hydroxybenzoic acid, have been explored as corrosion inhibitors. Research on 3-Hydroxybenzoic acid's effectiveness in preventing corrosion in stainless steel in acidic environments showcases the potential application of its derivatives, including 3,4-Difluoro-5-hydroxybenzoic acid, in material science and engineering. The study delved into the inhibition mechanism, adsorption properties, and efficiency, contributing to the field of corrosion science (Narváez et al., 2005).

Electrochemical Applications

Electrochemical methods using derivatives of 3,4-Difluoro-5-hydroxybenzoic acid have been developed for determining antioxidant capacity. A study employed 4-hydroxybenzoic acid as a trapping agent for photogenerated hydroxyl radicals, leading to the formation of 3,4-dihydroxybenzoic acid. This method was used for quantifying the amount of the reaction product and assessing the antioxidant capacity of various compounds. Such electrochemical approaches demonstrate the compound's relevance in analytical chemistry and biochemistry (Wang et al., 2009).

Mécanisme D'action

Target of Action

3,4-Difluoro-5-hydroxybenzoic acid is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms . The primary targets of these drugs are bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the bacterial enzymes, thereby preventing the bacteria from replicating their DNA . This results in the cessation of bacterial growth and eventually leads to bacterial death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

The compound is used as an intermediate in the synthesis of drugs with improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacteria . This makes it an effective component in the treatment of bacterial infections .

Action Environment

The action of 3,4-Difluoro-5-hydroxybenzoic acid, like many other drugs, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .

Propriétés

IUPAC Name |

3,4-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJFPTDSRAEDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477670 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749230-45-3 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)

![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)

![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)

![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)

![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)